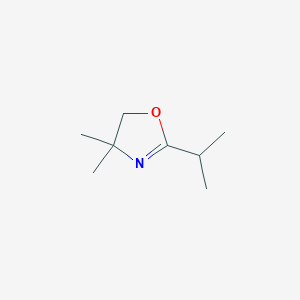

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

説明

Historical Context and Discovery

The compound 2-isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole was first synthesized in 1986 through cyclodehydration reactions involving β-hydroxy amides. Feuer et al. demonstrated its preparation using diethylaminosulfur trifluoride (DAST) under elevated temperatures (70–90°C), establishing foundational synthetic protocols. Early research focused on its structural elucidation, with nuclear magnetic resonance (NMR) and mass spectrometry confirming its bicyclic framework. The compound’s CAS registry (34575-25-2) was assigned shortly thereafter, enabling standardized identification in chemical databases. Its discovery coincided with broader interest in oxazoline derivatives as chiral auxiliaries and ligands, positioning it as a subject of interdisciplinary study.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of oxazolines in synthetic and applied chemistry. The 4,5-dihydro configuration imparts partial saturation, enhancing stability while retaining reactivity at the oxazoline ring’s nitrogen and oxygen centers. Its isopropyl and dimethyl substituents confer steric bulk, making it a valuable precursor for asymmetric catalysis. For example, similar oxazolines have been employed as ligands in copper-catalyzed enantioselective reactions, achieving >90% enantiomeric excess in certain transformations. The compound’s electronic properties also facilitate its use in polymer science, where oxazoline monomers contribute to thermally stable materials.

Position within Oxazoline Compound Classification

Oxazolines are classified by ring saturation and substituent positions. This compound belongs to the 2-oxazoline subclass, characterized by a heterocyclic ring with oxygen at position 1 and nitrogen at position 3. The 4,4-dimethyl and 4,5-dihydro modifications distinguish it from simpler analogs like 2-methyloxazoline. Its structural features align with derivatives used in biomedical applications, such as poly(2-oxazoline)s, which exhibit tunable solubility and biocompatibility.

Current Research Landscape

Recent studies highlight three primary domains:

- Synthetic Methodologies : Advances in flow chemistry enable scalable production via continuous oxidation of oxazolines using manganese dioxide. Eco-friendly protocols using solvent-free conditions and microwave irradiation are under investigation.

- Biomedical Applications : While direct studies are limited, structural analogs demonstrate antimicrobial and anticancer activities. For instance, oxazoline derivatives inhibit Staphylococcus aureus growth (MIC: 8–16 µg/mL) and induce apoptosis in MCF-7 breast cancer cells.

- Materials Science : The compound serves as a monomer in poly(2-oxazoline)s, which are explored for drug delivery due to their stealth behavior and low immunogenicity.

特性

IUPAC Name |

4,4-dimethyl-2-propan-2-yl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-9-8(3,4)5-10-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZIWAHRZFZLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302449 | |

| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34575-25-2 | |

| Record name | 34575-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclodehydration of β-Hydroxy Amides

One common method involves the cyclodehydration of β-hydroxy amides. This reaction typically requires heating in the presence of dehydrating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at elevated temperatures (70–90°C).

- Temperature: 70–90°C

- Reagents: DAST or Deoxo-Fluor®

- Yield: Approximately 80%.

Continuous Flow Synthesis

Recent advancements have introduced continuous flow synthesis techniques that enhance safety and efficiency. This method often employs packed reactors with manganese dioxide to facilitate the oxidation of oxazolines to oxazoles under flow conditions.

- Improved safety profile due to better heat transfer and rapid mixing.

- Yields are typically 10% higher compared to batch systems.

Detailed Reaction Pathways

The following table summarizes various preparation methods along with their respective reagents and yields:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclodehydration | DAST or Deoxo-Fluor® | Heating at 70–90°C | ~80% |

| Continuous Flow Synthesis | Manganese dioxide | Flow conditions | ~90% |

| Cyclization of Amino Alcohols | Isobutyric acid and amino alcohols | Reflux in polar aprotic solvents | ~65% |

| Oxidation of Oxazolines | Manganese dioxide or bromotrichloromethane | Elevated temperature | Variable |

Analysis of Chemical Reactions

Types of Reactions

This compound can undergo various chemical transformations:

Oxidation: Conversion to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Reactions with electrophiles or nucleophiles to introduce different functional groups.

Common Reagents and Conditions

The following reagents are commonly used in the synthesis of this compound:

Oxidizing Agents: Manganese dioxide, bromotrichloromethane.

Reaction Conditions: Elevated temperatures (70–90°C) and inert atmospheres are preferred to ensure successful transformations.

Biological Activity and Applications

Research indicates that derivatives of this compound exhibit significant biological activities:

Antimicrobial Activity

Certain oxazole derivatives have shown antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

化学反応の分析

Types of Reactions

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Substitution: Reactions with electrophiles or nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other halogenated compounds.

Reaction Conditions: Elevated temperatures (70–90°C) and inert atmospheres are commonly used to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its applications in developing anti-inflammatory and analgesic medications. The oxazole ring system is often involved in enhancing the biological activity of drug candidates, making it a valuable component in medicinal chemistry .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides . Its chemical reactivity contributes to improving crop protection while minimizing environmental impacts. This application is crucial for developing sustainable agricultural practices that aim to reduce chemical residues in food products .

Polymer Science

Additive for Polymer Production

The compound serves as a valuable additive in polymer science, where it enhances the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can lead to improved material performance under various conditions, which is essential for applications ranging from packaging to automotive components .

Flavor and Fragrance Industry

Formulation Component

In the flavor and fragrance industry, this compound is included in formulations for various flavoring agents and fragrances . Its unique scent profile contributes to the development of novel products that cater to consumer preferences in food and personal care items .

Material Science

Development of Novel Materials

Research into material science has identified this compound as a potential candidate for creating novel materials with specific properties such as enhanced durability and resistance to degradation . These characteristics are particularly valuable in applications requiring long-lasting materials that can withstand harsh environmental conditions .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Enhances biological activity |

| Agricultural Chemistry | Formulation of herbicides and pesticides | Improves crop protection; environmentally friendly |

| Polymer Science | Additive for polymers | Increases thermal stability and mechanical strength |

| Flavor and Fragrance Industry | Component in flavoring agents | Contributes unique scent profiles |

| Material Science | Development of durable materials | Enhanced durability and degradation resistance |

Case Studies

- Pharmaceutical Case Study: Research published in the Journal of Organic Chemistry demonstrated the efficacy of this compound as an intermediate in synthesizing novel anti-inflammatory compounds with improved efficacy compared to existing drugs .

- Agricultural Application: A study on agrochemical formulations highlighted how this compound was integrated into new herbicide products that reduced environmental impact while maintaining high efficacy against target weeds .

- Polymer Research: Investigations into polymer blends revealed that incorporating this oxazole derivative significantly improved the thermal properties of polyolefins, making them suitable for high-temperature applications .

作用機序

The mechanism by which 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use .

類似化合物との比較

Comparison with Structurally Similar Oxazole Derivatives

Structural and Conformational Differences

Planarity and Substituent Effects

- 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole : The oxazoline ring adopts an envelope conformation, with the isopropyl group introducing steric bulk. This hinders planarity compared to simpler derivatives .

- 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole : The aromatic methoxyphenyl group enhances planarity, with a dihedral angle of 8.6° between the oxazoline and aromatic rings. Weak C–H⋯O interactions stabilize the crystal lattice .

- 2-[4’-(Chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole : The biphenyl substituent introduces axial chirality, critical for its role as a Telmisartan intermediate. The chloromethyl group facilitates further functionalization .

Coordination Chemistry

- {2-[2,2-Bis(oxazol-2-yl)propyl]pyridine}dichloridoiron(II): The bis(oxazoline) ligand forms a distorted tetrahedral Fe(II) complex, demonstrating the oxazoline ring’s ability to stabilize transition metals.

Nucleophilic Substitution

- 2-(2-Methoxyphenyl) Derivative : Undergoes ipso-nucleophilic substitution with Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) to form prochiral biaryls in >90% yield, a key step in synthesizing axially chiral compounds .

- Nitro-Substituted Derivatives : Compounds like 2-[1-(3-Bromo-4-nitrophenyl)-1-phenylethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole participate in oxidative hydrogen substitution reactions, enabling nitroarene functionalization .

Pharmaceutical Intermediates

Physical and Spectroscopic Properties

Industrial and Regulatory Considerations

- Tariffs and Availability : The target compound falls under HS code 2934999090 (heterocyclic compounds), with a 6.5% MFN tariff. Suppliers like A2B Chem offer it at $863/g (purity unspecified) .

生物活性

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No. 34575-25-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula: C8H15NO

- Molecular Weight: 141.21 g/mol

- Structure: The compound features a five-membered oxazole ring with isopropyl and dimethyl substituents.

Pharmacological Significance

The biological activity of this compound is primarily linked to its structural similarity to other bioactive heterocycles. Research indicates that oxazole derivatives can exhibit various pharmacological effects, including:

- Antimicrobial Activity: Some studies suggest that oxazole derivatives possess antimicrobial properties against a range of pathogens.

- Anticancer Potential: Compounds with oxazole rings have been investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

A study focusing on the synthesis of oxazole derivatives reported that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents on the oxazole ring could enhance antimicrobial efficacy .

Anticancer Activity

Research has shown that derivatives of oxazole can inhibit the growth of various cancer cell lines. For instance, a compound structurally related to this compound demonstrated cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions: Utilizing starting materials such as 2-amino alcohols and appropriate carboxylic acids.

- Condensation Reactions: Involving the reaction between isobutyric acid and amino alcohols under acidic conditions .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing substituted hydrazides or amino alcohols with carbonyl derivatives in polar aprotic solvents like DMSO or ethanol. For example, hydrazide derivatives can react with aldehydes under acidic conditions (e.g., glacial acetic acid) to form oxazoline rings . Yields (~65%) are optimized by controlling reaction time (12–18 hours), solvent distillation under reduced pressure, and crystallization with ethanol-water mixtures . Alternative routes use chiral precursors like (S)-(+)-2-phenylglycinol to introduce enantiomeric specificity .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Methodological Answer : Post-synthesis characterization employs:

- X-ray diffraction (XRD) : Resolves crystal parameters (e.g., monoclinic system, space group P21/n, unit cell dimensions a = 8.1495 Å, b = 10.9369 Å, c = 12.0864 Å) .

- NMR spectroscopy : Confirms substituent positions via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., methyl groups at δ 1.2–1.5 ppm, oxazole protons at δ 4.0–4.5 ppm) .

- FT-IR : Identifies C=N stretching vibrations (~1650 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For instance, (S)-(+)-2-phenylglycinol serves as a chiral precursor to generate (S)-dihydrooxazole derivatives, achieving high enantiomeric excess (ee) via stereocontrolled cyclization . Advanced methods use organotin catalysts (e.g., triphenylstannyl groups) to direct regioselectivity in oxazole ring formation, as demonstrated in hypercoordinated tin-oxazole complexes . Polarimetric analysis and chiral HPLC are critical for validating ee (>95%) .

Q. How should researchers address contradictions in reported synthetic yields?

- Methodological Answer : Discrepancies in yields (e.g., 65% vs. lower values) often arise from solvent purity, reaction scale, or purification protocols. To resolve these:

- Reproduce conditions : Standardize solvent drying (e.g., molecular sieves for absolute ethanol) and reflux duration .

- Validate intermediates : Use TLC or GC-MS to monitor reaction progress and isolate byproducts .

- Optimize crystallization : Mixed solvents (ethanol-water) improve yield and purity . Contradictions in organotin-based syntheses may stem from tin-ligand stability; inert atmospheres (N2/Ar) are recommended for such reactions .

Q. What novel applications exist for this compound in polymer or coordination chemistry?

- Methodological Answer : The oxazole ring’s electron-rich structure enables coordination with transition metals (e.g., Sn, Pd) for catalytic or polymeric applications. For example:

- Organotin polymers : 2-Isopropyl-dihydrooxazole derivatives undergo Wurtz coupling with dichlorostannanes to form Sn-O-Sn backbones, characterized by <sup>119</sup>Sn NMR and GPC .

- Ligand design : The oxazole nitrogen coordinates with Wilkinson’s catalyst (RhCl(PPh3)3) for hydrogenation studies, monitored via UV-vis and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。